molecular formula C21H29ClN2O4 B3344629 Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 849106-19-0

Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3344629
CAS No.: 849106-19-0
M. Wt: 408.9 g/mol
InChI Key: JHNLYIIXFHRPJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29ClN2O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1815851 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[4-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4/c1-19(2,3)28-18(25)24-10-8-21(26,9-11-24)16-7-6-14(22)12-15(16)17-23-20(4,5)13-27-17/h6-7,12,26H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNLYIIXFHRPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC(=C2)Cl)C3(CCN(CC3)C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676479
Record name tert-Butyl 4-[4-chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849106-19-0
Record name tert-Butyl 4-[4-chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of the product of step 1 (1.09 g, 4.63 mmol) in anhydrous tetrahydrofuran (10 mL) was added a solution of n-butyllithium (1.6 M in hexanes, 2.89 mL, 4.63 mmol) and the contents of the reaction were allowed to react for 0.5 h. A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (922 mg, 4.63 mmol) in tetrahydrofuran (10 mL) was added and the combined contents stirred for 2 h at −78° C. Reaction was quenched by the addition of saturated aqueous ammonium chloride (30 mL), followed by warming to rt. The biphasic mixture was extracted with ethyl acetate (150 mL); washed with water and brine; dried over magnesium sulfate; filtered and concentrated. 4-[4-Chloro-2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-phenyl]-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester was isolated (412 mg, 22%) following silica gel chromatography (80% hexanes/20% ethyl acetate).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
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Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate

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